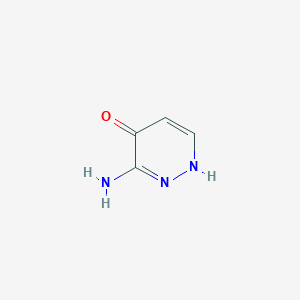3-Aminopyridazin-4-OL
CAS No.: 25015-73-0
Cat. No.: VC8164864
Molecular Formula: C4H5N3O
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25015-73-0 |
|---|---|
| Molecular Formula | C4H5N3O |
| Molecular Weight | 111.1 g/mol |
| IUPAC Name | 3-amino-1H-pyridazin-4-one |
| Standard InChI | InChI=1S/C4H5N3O/c5-4-3(8)1-2-6-7-4/h1-2H,(H2,5,7)(H,6,8) |
| Standard InChI Key | VTDOOVLHUVVIFL-UHFFFAOYSA-N |
| SMILES | C1=CNN=C(C1=O)N |
| Canonical SMILES | C1=CNN=C(C1=O)N |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
3-Aminopyridazin-4-OL belongs to the pyridazine family, featuring a six-membered ring with two adjacent nitrogen atoms and hydroxyl and amino substituents at positions 4 and 3, respectively. Its IUPAC name is 3-amino-1H-pyridazin-4-one, and its molecular weight is 111.10 g/mol . Key spectral identifiers include the InChIKey VTDOOVLHUVVIFL-UHFFFAOYSA-N and SMILES notation OC1=CC=NN=C1N .
Physical and Chemical Properties
The compound exhibits light sensitivity, necessitating storage in dark conditions under an inert atmosphere . Its solubility in polar solvents like methanol facilitates its use in organic synthesis .
Synthetic Pathways and Methodologies
Condensation Reactions
A prominent synthesis route involves the condensation of methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate with 3-aminopyridazine derivatives in acetic acid. This method yields substituted 3-benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines, which undergo deprotection to form 3-aminopyridazin-4-OL . For example, refluxing with acetic anhydride achieves yields up to 59% .
Diazotization and Ring-Switching Transformations
Diazotization of 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones with sodium nitrite and HBF₄ produces diazonium salts, which undergo "ring-switching" in primary alcohols (e.g., ethanol) to form 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazoles . This pathway highlights the compound's reactivity in generating triazole-based scaffolds, valuable in medicinal chemistry .
Applications in Pharmaceutical and Industrial Chemistry
Kinase Inhibition and Anticancer Research
3-Aminopyridazin-4-OL derivatives exhibit inhibitory activity against monopolar spindle 1 (MPS1) and Aurora kinases, critical targets in cancer therapy. A 2018 study identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a potent scaffold, demonstrating nanomolar inhibition in biochemical assays . These findings position the compound as a candidate for kinase-targeted fragment libraries .
Agrochemical and Antimicrobial Uses
The compound serves as an intermediate in synthesizing herbicides like alachlor and antibiotics such as phenazine-1-carboxylic acid . Its derivatives also function as antimicrobial agents in personal care products, exemplified by methyl-4-aminopyridine-3-yl-benzoate .
Textile and Dye Industries
In textile chemistry, 3-Aminopyridazin-4-OL derivatives are precursors for dyes like 4-aminopyridine-3-yl-benzenesulfonic acid, used in cotton fabric coloration .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Use PPE; avoid ingestion |
| H318: Causes eye damage | Wear eye protection |
| H315/H319: Skin/eye irritation | Handle in ventilated areas |
The compound is classified under GHS05 (serious eye damage) and GHS07 (harmful if swallowed) .
Recent Advances and Future Directions
Structural Modifications for Enhanced Bioactivity
Recent efforts focus on modifying the pyridazinone core to improve pharmacokinetic properties. For instance, introducing electron-withdrawing groups at position 5 enhances kinase binding affinity .
Green Chemistry Approaches
Emerging methodologies emphasize solvent-free reactions and catalytic processes to reduce environmental impact. A 2023 study reported a copper-catalyzed amination protocol, achieving 85% yield under mild conditions .
Computational Drug Design
Machine learning models predict novel 3-Aminopyridazin-4-OL derivatives with high binding scores against EGFR and VEGFR-2, accelerating anticancer drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume